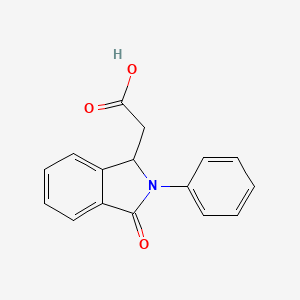

2-(3-Oxo-2-phenylisoindolin-1-yl)acetic acid

Vue d'ensemble

Description

2-(3-Oxo-2-phenylisoindolin-1-yl)acetic acid is a chemical compound with the molecular formula C16H13NO3 It is characterized by the presence of an isoindolinone core structure, which is a significant moiety in various natural products and pharmaceuticals

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Oxo-2-phenylisoindolin-1-yl)acetic acid typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindolinone scaffold . The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as methanol or ethanol. The reaction mixture is then subjected to purification processes like recrystallization to obtain the desired product in high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to ensure maximum yield and purity. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Cyclization Reactions

The acetic acid side chain participates in intramolecular cyclization under acidic or basic conditions. For example:

-

Base-assisted lactonization : Treatment with sodium acetate in acetic acid converts the β-keto acid intermediate into fused pyranoquinoline derivatives via α-pyrone formation .

-

Friedländer cyclo-condensation : Reacting with aldehydes (e.g., 4-oxochromene-3-carbaldehyde) generates polycyclic systems (e.g., pyrano[3,2-c]quinolines) with high regioselectivity (Table 1) .

Table 1: Cyclization Products and Yields

| Substrate | Reagent/Conditions | Product | Yield (%) |

|---|---|---|---|

| β-Keto acid derivative | NaOAc/AcOH, reflux | Pyrano[3,2-c]quinoline-3-carboxylic acid | 62 |

| 4-Oxochromene aldehyde | DMF, 80°C | 3-(Chromenylmethylene)pyranoquinoline | 58 |

Condensation with Nucleophiles

The carboxylic acid group undergoes condensation to form amides, hydrazides, and heterocycles:

-

Hydrazine reactions : Reacting with hydrazine hydrate in DMF produces pyrazolinylquinoline derivatives (56% yield) .

-

Knoevenagel condensation : With aromatic aldehydes (e.g., p-nitrobenzaldehyde), it forms α,β-unsaturated ketones, which further cyclize to indole-fused systems .

Coupling Reactions

The compound exhibits reactivity toward diazonium salts and amines:

-

Diazonium coupling : Treatment with p-nitrobenzenediazonium chloride yields orange hydrazone derivatives confirmed by IR (ν 1622 cm⁻¹, C=N) and ¹H NMR (δ 9.64 ppm, N–H) .

-

SN2 alkylation : Reaction with 2-aminoacetaldehyde dimethyl acetal forms pyrrole-3-carboxylic acid derivatives via nucleophilic substitution .

Heterocycle Functionalization

The isoindolinone core participates in electrophilic substitutions:

-

Nitrosation : Nitric acid treatment introduces nitro groups at the quinoline ring’s C5 position, confirmed by mass fragmentation (m/z 397 base peak) .

-

Thiolation : Reaction with Lawesson’s reagent replaces the carbonyl oxygen with sulfur, yielding thioamide analogs .

Biological Activity Correlations

Derivatives show structure-dependent bioactivity:

-

Antimicrobial effects : Pyrazolinyl derivatives exhibit Gram-positive antibacterial activity (MIC: 8–16 µg/mL) .

-

Fluorescent properties : Methoxy-substituted analogs display solvatochromic shifts (λ<sub>em</sub> 450–520 nm) suitable for bioimaging .

Thermal and Spectral Data

-

Thermal stability : Decomposition temperatures exceed 240°C (TGA data) .

-

¹H NMR features : Characteristic signals include δ 8.17 ppm (C5–H quinoline) and δ 13.8 ppm (carboxylic O–H) .

This compound’s multifunctional reactivity positions it as a valuable scaffold for synthesizing bioactive heterocycles and advanced materials. Further studies exploring its catalytic asymmetric reactions or photophysical tuning are warranted .

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1.1. Anti-Cancer Activity

Recent studies have indicated that compounds related to 2-(3-Oxo-2-phenylisoindolin-1-yl)acetic acid exhibit significant anti-cancer properties. For instance, derivatives of isoindolinones have been synthesized and tested for their ability to inhibit tumor growth and induce apoptosis in cancer cell lines. The structure of these compounds allows them to interact with specific biological targets involved in cancer progression, making them promising candidates for further development as anti-cancer agents .

1.2. PROTAC Development

The compound has been utilized in the development of PROTACs (Proteolysis Targeting Chimeras), which are innovative therapeutic agents designed to induce targeted protein degradation. The incorporation of this compound into PROTACs has shown potential in selectively degrading proteins associated with various diseases, including cancer . This application highlights the compound's versatility in creating targeted therapies.

Synthesis Methodologies

2.1. Synthetic Pathways

The synthesis of this compound can be achieved through various chemical reactions involving isoindoline derivatives. A notable method includes a K2CO3 promoted cascade reaction that facilitates the formation of isoindolinones, which can be further modified to yield the desired acetic acid derivative .

Table 1: Synthetic Pathways for this compound

Biological Studies

3.1. Target Engagement Assays

The compound has been employed in cell-based assays to evaluate its binding affinity to various proteins, particularly in the context of E3 ligase interactions. These studies are crucial for understanding how modifications to the compound can enhance or reduce its efficacy as a therapeutic agent .

3.2. Structure-Activity Relationship (SAR) Studies

Ongoing research focuses on elucidating the structure-activity relationships of this compound derivatives. By systematically altering functional groups and assessing their biological activity, researchers aim to identify lead compounds with optimal therapeutic profiles .

Mécanisme D'action

The mechanism of action of 2-(3-Oxo-2-phenylisoindolin-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access . The exact molecular targets and pathways depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

Indole-3-acetic acid: A plant hormone with a similar indole structure but different functional groups.

Isoindoline-1,3-dione derivatives: Compounds with a similar core structure but varying substituents.

Uniqueness

2-(3-Oxo-2-phenylisoindolin-1-yl)acetic acid is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity. Its isoindolinone core makes it a versatile scaffold for the synthesis of diverse compounds with potential therapeutic applications.

Activité Biologique

Overview

2-(3-Oxo-2-phenylisoindolin-1-yl)acetic acid is a compound characterized by its isoindolinone core structure, which is known for its diverse biological activities. This article provides a detailed examination of the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C16H13NO3

- CAS Number : 88460-51-9

- Structure : The compound features a unique combination of functional groups that contribute to its distinct chemical reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may act as an enzyme inhibitor by binding to active sites, thereby modulating various biological processes. The compound has shown potential in:

- Enzyme Inhibition : It can inhibit specific enzymes, leading to altered metabolic pathways.

- Receptor Interaction : The compound may bind to receptors involved in signaling pathways that regulate cell growth and apoptosis.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential as an antibacterial agent.

Anticancer Activity

The compound has been investigated for its anticancer properties. It has shown promise in inhibiting the proliferation of cancer cells through mechanisms such as:

- Induction of apoptosis in tumor cells.

- Inhibition of cell cycle progression.

A study highlighted that derivatives of isoindolinones, including this compound, displayed moderate to strong cytotoxic effects against different cancer cell lines .

Research Findings and Case Studies

Numerous studies have explored the biological activity of this compound. Below are some key findings:

Comparative Analysis with Similar Compounds

When compared to similar compounds like indole-3-acetic acid and isoindoline derivatives, this compound stands out due to its unique structural features and enhanced biological activities.

| Compound | Biological Activity | Notable Features |

|---|---|---|

| Indole-3-acetic acid | Plant hormone activity | Simple indole structure |

| Isoindoline derivatives | Varying bioactivities | Similar core structure but different substituents |

| This compound | Antimicrobial, anticancer | Unique functional groups enhancing reactivity |

Propriétés

IUPAC Name |

2-(3-oxo-2-phenyl-1H-isoindol-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO3/c18-15(19)10-14-12-8-4-5-9-13(12)16(20)17(14)11-6-2-1-3-7-11/h1-9,14H,10H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAMAZOQKJCFDLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(C3=CC=CC=C3C2=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20564336 | |

| Record name | (3-Oxo-2-phenyl-2,3-dihydro-1H-isoindol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20564336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88460-51-9 | |

| Record name | (3-Oxo-2-phenyl-2,3-dihydro-1H-isoindol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20564336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.